2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPDFVXLPOKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208512 | |
| Record name | Piracetam hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-89-5 | |
| Record name | Piracetam hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piracetam hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution for Intermediate Ester Formation
The synthesis begins with the N-alkylation of 2-pyrrolidone using ethyl chloroacetate. In a representative procedure, 2-pyrrolidone (1.0 mmol) is dissolved in acetone (50 mL) with potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide (0.1 mmol). Ethyl chloroacetate (1.2 mmol) is added dropwise, and the mixture is stirred at 60°C for 3 hours. This step selectively alkylates the nitrogen atom of the pyrrolidone ring, yielding ethyl 2-(2-oxopyrrolidin-1-yl)acetate (2 ) with a reported yield of 90–93%. The reaction’s efficiency stems from the polar aprotic solvent (acetone), which stabilizes the transition state, and the use of KI to enhance reactivity via the “Finkelstein effect.”
Table 1: Reaction Conditions for Intermediate Ester Synthesis
| Parameter | Specification |
|---|---|
| Reactants | 2-Pyrrolidone, ethyl chloroacetate |
| Base | K₂CO₃ |
| Catalyst | KI |
| Solvent | Acetone |
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Yield | 90–93% |
Hydrazinolysis to Acetohydrazide
The intermediate ester (2 ) undergoes hydrazinolysis to form the target acetohydrazide. Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (0.5 mmol) is dissolved in ethanol (10 mL), and hydrazine hydrate (80%, 0.12 mL) is added dropwise at 25°C. The mixture is stirred until completion (monitored via TLC), yielding a white precipitate identified as this compound (3 ) with a yield of 85–88%. Ethanol serves as an ideal solvent due to its ability to dissolve both the ester and hydrazine while facilitating precipitate formation upon product generation.
Table 2: Hydrazinolysis Optimization Parameters
| Parameter | Specification |
|---|---|
| Ester Concentration | 0.5 mmol in 10 mL ethanol |
| Hydrazine Hydrate | 1.2 equivalents |
| Temperature | 25°C (room temperature) |
| Reaction Time | 4–6 hours |
| Yield | 85–88% |
Mechanistic Insights and Side Reactions
Alkylation Mechanism
The N-alkylation proceeds via an SN₂ mechanism, where the deprotonated nitrogen of 2-pyrrolidone attacks the electrophilic carbon of ethyl chloroacetate. Potassium carbonate acts as a base, removing the acidic proton from the lactam nitrogen, while KI enhances the leaving group’s departure (Cl⁻). Competing O-alkylation is negligible due to the higher nucleophilicity of the nitrogen in the pyrrolidone ring.
Hydrazinolysis Pathway
Hydrazine hydrate cleaves the ester’s carbonyl group through nucleophilic acyl substitution. The hydrazine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the acetohydrazide. Excess hydrazine ensures complete conversion, though prolonged reaction times may lead to hydrazone formation if aldehydes are present.
Purification and Characterization
Recrystallization and Chromatography
Crude this compound is purified via recrystallization from ethanol or column chromatography (MeOH:DCM, 1:14). Recrystallization yields a purity of >95%, while chromatography resolves any residual byproducts, such as unreacted ester or hydrazine derivatives.
Spectroscopic Confirmation
-
IR Spectroscopy : A strong absorption at 1664 cm⁻¹ corresponds to the carbonyl (C=O) of the hydrazide. The N-H stretch appears as a broad peak near 3283 cm⁻¹.
-
¹H NMR : Key signals include a singlet at δ 4.4–5.3 ppm (methylene protons, N-CH₂-CO) and a multiplet at δ 1.8–2.5 ppm (pyrrolidone ring protons).
-
Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the calculated molecular weight (C₆H₁₀N₃O₂: 156.08 g/mol).
Comparative Analysis of Methodologies
Solvent Impact on Yield
Ethanol outperforms DMF and THF in hydrazinolysis due to its balanced polarity, which solubilizes reactants without hindering precipitation. Reactions in DMF require longer times (8–10 hours) and yield only 70–75%.
Catalytic Additives
The absence of KI in the alkylation step reduces yields to 60–65%, underscoring its role in facilitating chloride displacement. Similarly, omitting acetic acid in condensation steps prolongs reaction times by 2–3 hours.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes, acetone, and acetophenone to form new [N’-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides.
Hydrazinolysis: The compound can undergo hydrazinolysis, where the hydrazide group reacts with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial synthesis of the compound.
Phenylhydrazine: Another reagent used in the synthesis process.
Aromatic Aldehydes, Acetone, and Acetophenone: Used in condensation reactions to form derivatives.
Major Products Formed
Hydrazones: Formed through reactions with carbonyl compounds.
N’-alkyl(hetaryl)idene Derivatives: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)acetohydrazide has several applications in scientific research:
Proteomics Research: Used as a specialty product in the study of proteins and their functions.
Nootropic Drug Research: Structural analogs of this compound, such as piracetam, are studied for their cognitive-enhancing properties.
Pharmaceutical Research: Investigated for potential use in developing new drugs with various therapeutic effects, including antiepileptic and antidepressant activities.
Mechanism of Action
The exact mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is not well-documented. its structural analogs, such as piracetam, are known to modulate neurotransmitter systems and enhance cognitive functions. The compound likely interacts with molecular targets in the brain, influencing pathways involved in memory and learning .
Comparison with Similar Compounds
Table 1: Structural Features of Acetohydrazide Derivatives
Key Observations :
- Substituents like chlorobenzylidene (24d) or nitro groups (24b) improve antimicrobial activity due to electron-withdrawing effects, whereas hydroxyl groups (228) enhance enzyme inhibition .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting points correlate with substituent polarity; nitro groups (24b) reduce MP compared to chloro derivatives (24d) .
- IR spectra consistently show C=O stretches near 1690–1610 cm⁻¹, confirming hydrazide and pyrrolidinone carbonyl groups .
Pharmacological Activity
Key Observations :
- Benzimidazole derivatives (25g, 25j) outperform standard anticonvulsants, likely due to enhanced GABA receptor affinity .
- The pyrrolidinone core lacks direct kinase inhibition (contrast with benzimidazole derivatives in ), suggesting structural specificity for CNS targets .
- Antimicrobial potency in 24d and 24e correlates with halogenated substituents, which disrupt bacterial membranes .
Biological Activity
2-(2-Oxopyrrolidin-1-yl)acetohydrazide, also known by its CAS number 59776-89-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 158.17 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives that may enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 158.17 g/mol |
| CAS Number | 59776-89-5 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of hydrazide derivatives, including this compound. Research indicates that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
- Cytotoxicity Studies : Several derivatives of acetohydrazides have shown significant cytotoxicity against human cancer cell lines such as colon cancer (SW620) and prostate cancer (PC-3). For instance, compounds structurally related to 2-(2-Oxopyrrolidin-1-yl)acetohydrazide exhibited IC50 values comparable to established anticancer agents like PAC-1 .
- Mechanism of Action : The mechanism often involves the activation of caspases, which are crucial for the execution phase of apoptosis. The presence of a hydrazone moiety in these compounds has been shown to enhance their interaction with caspase enzymes, leading to increased apoptotic activity .
Antimicrobial Activity
Hydrazide derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy is limited.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized a series of hydrazide derivatives and tested their effects on U937 human lymphoma cells. The study focused on evaluating the impact on cell cycle distribution and apoptosis induction:
- Methodology : Cells were treated with varying concentrations (5 µM to 50 µM) of the compounds for 24 hours. Flow cytometry was used to analyze cell cycle phases and apoptosis markers.
- Findings : Notably, compounds similar to 2-(2-Oxopyrrolidin-1-yl)acetohydrazide led to significant accumulation of cells in the S phase and increased late-stage apoptosis markers compared to controls .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on a library of hydrazide-based compounds, including derivatives of this compound:
Q & A
Q. Discrepancies in reported melting points across studies: How to validate?
- Resolution :
- Compare DSC (Differential Scanning Calorimetry) data from multiple labs.
- Confirm crystallinity via X-ray diffraction; polymorphic forms may explain variations (e.g., hydrate vs. anhydrous forms) .
Q. Conflicting biological activity in neuroprotective assays: What variables contribute?
- Factors :
- Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) and assay endpoints (e.g., mitochondrial viability vs. ROS reduction).
- Solubility issues in aqueous media; use DMSO concentrations ≤0.1% to avoid cytotoxicity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
